REACTION_CXSMILES
|
C([O:3][C:4](=[O:17])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]2[CH2:15][CH2:14][CH2:13][C:12]=2Br)[CH:6]=1)C.C(=O)([O-])[O-].[K+].[K+].[CH2:24]([O:31][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1B(O)O)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>C(COC)OC>[CH2:24]([O:31][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[C:12]1[CH2:13][CH2:14][CH2:15][C:11]=1[C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=1)[C:4]([OH:3])=[O:17])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:1.2.3|
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Name
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3-(2-Bromo-cyclopent-1-enyl] benzoic acid ethyl ester
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Quantity
|
0.148 g
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Type
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reactant
|
Smiles
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C(C)OC(C1=CC(=CC=C1)C1=C(CCC1)Br)=O
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Name
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tetrakis-triphenylphosphine palladium
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Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=C(C=CC=C1)B(O)O
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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C(OC)COC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The reaction mixture was then filtered through Keiselghur
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Type
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CUSTOM
|
Details
|
evaporated down to an oil
|
Type
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CUSTOM
|
Details
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Purification
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Type
|
CUSTOM
|
Details
|
was carried out on a Waters separation pack (10 g) cartridge with dichloromethane/iso hexane giving the product (120 mg)
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C1=C(CCC1)C=1C=C(C(=O)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |